molecular formula C12H12Cl2N2O B601518 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol CAS No. 57432-78-7

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol

Cat. No. B601518
CAS RN: 57432-78-7
M. Wt: 271.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol, also known as MK-677 or Ibutamoren, is a non-peptide selective agonist of the growth hormone secretagogue receptor (GHSR). It is a promising compound for scientific research due to its potential to stimulate growth hormone secretion and increase insulin-like growth factor 1 (IGF-1) levels.

Mechanism of Action

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol works by binding to the GHSR, which is primarily expressed in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and increases IGF-1 levels. It also has a direct effect on the central nervous system, which may contribute to its cognitive and sleep-enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone and IGF-1 levels, 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol has been shown to increase lean body mass and decrease fat mass in both animal and human studies. It also improves bone mineral density and may have cardioprotective effects. However, more research is needed to fully understand its long-term effects on various physiological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol in lab experiments is its non-peptide structure, which allows for easier synthesis and administration compared to peptide-based growth hormone secretagogues. However, its effects on growth hormone secretion can be variable and dependent on factors such as age and sex. Additionally, its long-term safety and potential for off-target effects are not fully understood.

Future Directions

Future research on 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol could focus on its potential applications in aging, neurodegenerative diseases, and metabolic disorders. It may also be useful to investigate its effects on other physiological systems, such as the immune system and cardiovascular system. Additionally, further studies are needed to fully understand its safety profile and potential for long-term use.

Synthesis Methods

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is synthesized through a multi-step process, starting with the reaction of 2,4-dichlorophenylacetonitrile with 2-methylimidazole to form 2-(2-methylimidazol-1-yl)acetophenone. This intermediate is then reacted with ethanol and hydrogen chloride gas to yield 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol.

Scientific Research Applications

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promise in treating growth hormone deficiency, muscle wasting, and osteoporosis. Additionally, it has been investigated for its potential to improve cognitive function and sleep quality.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves the reaction of 2-methylimidazole with 2,4-dichlorobenzaldehyde followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-Methylimidazole", "2,4-Dichlorobenzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methylimidazole (1.0 g, 12.5 mmol) in ethanol (10 mL) and add 2,4-dichlorobenzaldehyde (2.54 g, 12.5 mmol) to the solution. Stir the mixture at room temperature for 12 hours.", "Step 2: Add sodium borohydride (0.60 g, 16 mmol) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid (10 mL, 1 M) dropwise until the pH of the solution reaches 2.", "Step 4: Extract the product into ethyl acetate (3 x 10 mL) and wash the organic layer with water (3 x 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 7: Recrystallize the purified product from ethanol to obtain 1-(2,4-dichlorophenyl)-2-(2-methylimidazole-1-yl)-ethanol as a white solid (yield: 70-80%)." ] }

CAS RN

57432-78-7

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.15

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol

Origin of Product

United States

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